N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a cyclohexenyl group, a cyclopropyl group, and a trifluoromethyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole core. This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment of the Cyclohexenyl Group: The cyclohexenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a cyclohexene derivative in the presence of a palladium catalyst.
Formation of the Amide Bond: The final step involves the coupling of the pyrazole derivative with a suitable amine to form the amide bond. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclohexenyl group to form epoxides or ketones.
Reduction: Reduction reactions can target the pyrazole ring or the amide bond, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO~4~) for ketone formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexenyl group can yield cyclohexenone derivatives, while reduction of the pyrazole ring can produce pyrazolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential anti-inflammatory or anticancer agent.
Biological Studies: It can be used as a probe to study the biological pathways involving pyrazole derivatives.
Materials Science: The compound’s stability and functional groups make it suitable for the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE exerts its effects is likely related to its interaction with specific molecular targets. For instance, the pyrazole ring can interact with enzymes or receptors involved in inflammatory pathways, potentially inhibiting their activity. The trifluoromethyl group may enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-1H-PYRAZOL-1-YL]PROPANAMIDE: Lacks the trifluoromethyl group, which may reduce its potency and stability.
N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE: Substitutes the trifluoromethyl group with a methyl group, potentially altering its biological activity.
Uniqueness
The presence of the trifluoromethyl group in N1-[2-(1-CYCLOHEXENYL)ETHYL]-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a key feature that distinguishes it from similar compounds. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C18H24F3N3O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C18H24F3N3O/c1-12(17(25)22-10-9-13-5-3-2-4-6-13)24-15(14-7-8-14)11-16(23-24)18(19,20)21/h5,11-12,14H,2-4,6-10H2,1H3,(H,22,25) |
InChI Key |
QPQJGOCWXUCHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=CCCCC1)N2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.